molecular formula C22H24N4O4S2 B2461878 2-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 887209-00-9

2-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2461878
CAS RN: 887209-00-9
M. Wt: 472.58
InChI Key: ZKIWAUIMZRFPOD-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H24N4O4S2 and its molecular weight is 472.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Drug Design

Thiadiazole derivatives, such as those synthesized in various studies, have shown a wide range of biological activities. For instance, the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives highlighted the potential for creating novel compounds with specific targeted actions, facilitated by carbodiimide condensation catalysis. This methodology underscores the versatility of thiadiazole derivatives in drug design, offering a pathway to synthesize compounds with enhanced biological activities (Yu et al., 2014).

Pharmacological Evaluation

The pharmacological potential of thiadiazole derivatives is evident in their evaluation as inhibitors of specific enzymes or receptors. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs were synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), showing potential for therapeutic applications in cancer treatment (Shukla et al., 2012). This research demonstrates the importance of thiadiazole derivatives in developing new cancer therapies.

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of thiadiazole derivatives have been a significant focus of research. Studies on novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles have shown promising results as anti-inflammatory and analgesic agents, with some compounds displaying significant in vitro anti-inflammatory activity (Shkair et al., 2016). This highlights the therapeutic potential of thiadiazole derivatives in managing pain and inflammation, further emphasizing their applicability in scientific research for developing new pharmaceuticals.

Material Science Applications

Beyond biomedical applications, thiadiazole derivatives have applications in material science, such as the synthesis of heterocycles through cascade reactions of versatile thioureido-acetamides. These reactions demonstrate the utility of thiadiazole derivatives in creating novel heterocyclic compounds with potential applications in material science, pharmaceuticals, and chemical synthesis (Schmeyers & Kaupp, 2002).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S2/c1-29-17-9-8-16(12-18(17)30-2)13-19(27)24-21-25-26-22(32-21)31-14-20(28)23-11-10-15-6-4-3-5-7-15/h3-9,12H,10-11,13-14H2,1-2H3,(H,23,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIWAUIMZRFPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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